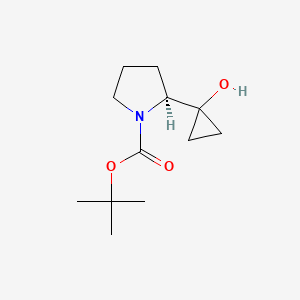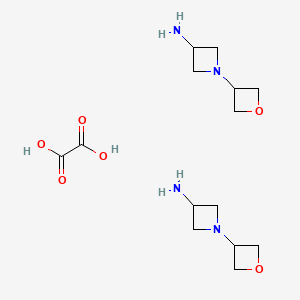
1-(Oxetan-3-yl)azetidin-3-amine hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine is a compound with the molecular formula C14H26N4O6 It is a heterocyclic compound containing both azetidine and oxetane rings
Preparation Methods
The synthesis of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidine and oxetane derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form new heterocyclic compounds.
Common reagents used in these reactions include NH-heterocycles, boronic acids, and catalysts like DBU. The major products formed from these reactions are functionalized azetidine and oxetane derivatives.
Scientific Research Applications
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. For example, its derivatives can modulate GABA A receptors, enhancing their activity and potentially providing therapeutic benefits in neurological disorders . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine can be compared with other similar compounds, such as:
Azetidine Derivatives: These compounds contain the azetidine ring and are known for their biological activity and pharmaceutical applications.
Oxetane Derivatives: These compounds contain the oxetane ring and are used in various chemical and pharmaceutical applications.
Oxetin: A compound with a similar structure, known for its antibacterial and herbicidal effects.
The uniqueness of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine lies in its combination of both azetidine and oxetane rings, providing a versatile platform for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C14H26N4O6 |
|---|---|
Molecular Weight |
346.38 g/mol |
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)azetidin-3-amine |
InChI |
InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6) |
InChI Key |
XCGQDMHQGSANRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
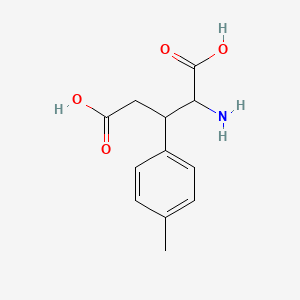
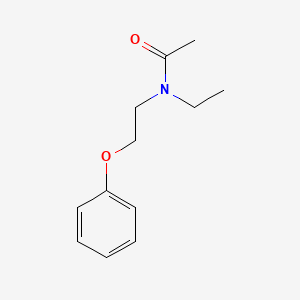
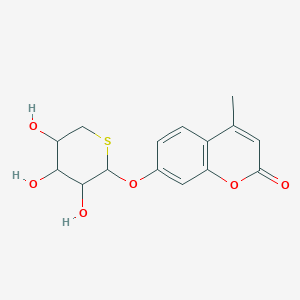

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
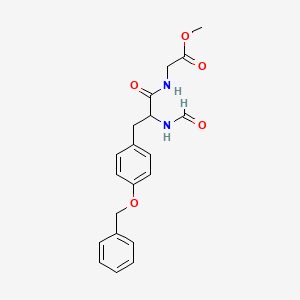
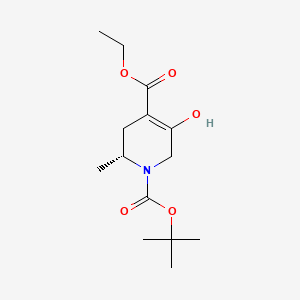
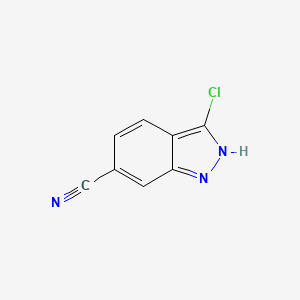
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
